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For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the precise identification and
characterization of chemical compounds are paramount. This guide offers an in-depth analysis
of the reference spectra for Methyl 2-hydroxy-5-methoxybenzoate (CAS No: 2905-82-0), a
key intermediate in the synthesis of various pharmaceutical compounds and a subject of
interest in materials science. By presenting a comparative overview of its Mass Spectrometry
(MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, this document serves as
a crucial resource for researchers, ensuring accuracy and reproducibility in their scientific
endeavors.

The Molecular Fingerprint: Unveiling the Structure

Methyl 2-hydroxy-5-methoxybenzoate, with the molecular formula CoH1004, possesses a
unique arrangement of functional groups that give rise to characteristic spectral signatures.[1]
[2] Understanding these signatures is fundamental to confirming the identity and purity of the
compound. This guide will dissect the information encoded within each major spectroscopic
technique, providing a holistic view of the molecule's analytical profile.

Mass Spectrometry (MS): Deconstructing the
Molecule
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Mass spectrometry provides insights into the molecular weight and fragmentation pattern of a
compound. For Methyl 2-hydroxy-5-methoxybenzoate, the electron ionization (EI) mass
spectrum is a critical tool for confirming its molecular mass and elucidating its structure through
the analysis of its fragments.

Key Spectral Features:

The mass spectrum of Methyl 2-hydroxy-5-methoxybenzoate is characterized by a molecular
ion peak ([M]*) and several key fragment ions.

m/z (mass-to-charge ratio) lon Structure Interpretation

Molecular lon Peak, confirming
182 [CoH1004]* the molecular weight of the
compound.[1][2]

Loss of the methoxy group

151 [M - OCHs]*

from the ester.

Loss of methanol, a common
150 [M - CHsOH]* fragmentation pathway for

methyl esters.

Loss of the entire methyl ester
122 [M - COOCHs]*

group.

A significant fragment resulting
107 [C7H70]"

from further rearrangement.

Fragmentation Pathway Analysis:

The fragmentation pattern is a logical cascade of bond cleavages dictated by the stability of the
resulting ions. The initial ionization produces the molecular ion, which then undergoes
characteristic losses of the ester and methoxy functionalities.
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Caption: Fragmentation pathway of Methyl 2-hydroxy-5-methoxybenzoate in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of
an organic molecule in solution. Both *H and *3C NMR provide invaluable information about the
chemical environment of each atom.

'H NMR Spectrum: The Proton's Perspective

The *H NMR spectrum of Methyl 2-hydroxy-5-methoxybenzoate reveals distinct signals for
each type of proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and
integration values are all crucial for a complete assignment.

IH NMR Spectral Data:
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Chemical Shift (3,

Multiplicity Integration Assignment

ppm)

) Ar-OH (Phenolic
~10.5 Singlet 1H

hydroxyl)

~7.3 Doublet 1H Ar-H
~7.0 Doublet of doublets 1H Ar-H
~6.9 Doublet 1H Ar-H
3.90 Singlet 3H O-CHs (Ester)
3.75 Singlet 3H O-CHs (Methoxy)

Interpretation of the tH NMR Spectrum:

e The downfield singlet at approximately 10.5 ppm is characteristic of a phenolic hydroxyl
proton, its chemical shift influenced by hydrogen bonding.

e The aromatic region (6.9-7.3 ppm) displays a splitting pattern consistent with a 1,2,4-
trisubstituted benzene ring. The coupling between adjacent protons leads to the observed
doublets and doublet of doublets.

e The two sharp singlets at 3.90 and 3.75 ppm correspond to the methyl protons of the ester
and methoxy groups, respectively. Their distinct chemical shifts are due to the different
electronic environments of the ester and ether linkages.

13C NMR Spectrum: Mapping the Carbon Skeleton

The 13C NMR spectrum provides a count of the non-equivalent carbon atoms and information
about their chemical environment.

13C NMR Spectral Data:
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Chemical Shift (8, ppm) Assignment

~170 C=0 (Ester carbonyl)
~155 Ar-C-O

~148 Ar-C-O

~123 Ar-C-H

~118 Ar-C-H

~115 Ar-C

~112 Ar-C-H

55.8 O-CHs (Methoxy)
52.2 O-CHs (Ester)

Interpretation of the 3C NMR Spectrum:
e The signal at ~170 ppm is indicative of the ester carbonyl carbon.

e The peaks in the aromatic region (~112-155 ppm) correspond to the six carbons of the
benzene ring. The carbons attached to oxygen atoms are shifted further downfield.

e The two upfield signals at 55.8 and 52.2 ppm are assigned to the methoxy and ester methyl
carbons, respectively.

Infrared (IR) Spectroscopy: Probing the Vibrational
Modes

Infrared spectroscopy is a rapid and effective method for identifying the functional groups
present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the
frequencies of these absorptions are characteristic of specific bonds.

Key IR Absorption Bands:
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Wavenumber (cm—1) Vibration Type Functional Group
3200-3600 (broad) O-H stretch Phenolic hydroxyl
3000-3100 C-H stretch Aromatic
2850-2960 C-H stretch Aliphatic (methyl)
~1700 C=0 stretch Ester carbonyl
1500-1600 C=C stretch Aromatic ring
1200-1300 C-O stretch Ester and Ether

Interpretation of the IR Spectrum:

e Abroad absorption band in the 3200-3600 cm~1 region is a clear indication of the O-H
stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen
bonding.

e The strong, sharp peak around 1700 cm~1 is characteristic of the C=0 stretching of the ester
functional group.

o Absorptions in the 1500-1600 cm~! range are typical for the carbon-carbon double bond
stretching vibrations within the aromatic ring.

e The presence of C-O stretching bands in the 1200-1300 cm~1 region further confirms the
presence of the ester and methoxy groups.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized
experimental protocols is essential.

NMR Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of Methyl 2-hydroxy-5-methoxybenzoate.

e Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCls, DMSO-de).
Chloroform-d is a common choice for this compound.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a
clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (0 ppm).

Homogenization: Cap the NMR tube and gently invert it several times to ensure a
homogeneous solution.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.parat.i\./e

Check Availability & Pricing

Sample Preparation

Weigh Sample

Dissolve in
Deuterated Solvent

Transfer to

NMR Tube

Add Internal
Standard

Data Acquisition

Data Processing

( )
( )

Click to download full resolution via product page

Caption: A typical workflow for NMR analysis.
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GC-MS Sample Preparation

o Sample Dilution: Prepare a dilute solution of Methyl 2-hydroxy-5-methoxybenzoate in a
volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of
approximately 1 mg/mL.

 Vial Transfer: Transfer the solution to a 2 mL autosampler vial.

« Injection: The sample is then ready for injection into the gas chromatograph.

FTIR Sample Preparation (Liquid Film)

o Crystal Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR
spectrometer is clean.

o Sample Application: Place a single drop of neat Methyl 2-hydroxy-5-methoxybenzoate
directly onto the ATR crystal.

e Spectrum Acquisition: Acquire the spectrum. The liquid can be easily wiped off the crystal
after analysis.

Conclusion

The combination of Mass Spectrometry, NMR, and IR spectroscopy provides a comprehensive
and unambiguous characterization of Methyl 2-hydroxy-5-methoxybenzoate. Each technique
offers a unique and complementary piece of the structural puzzle. This guide, by presenting a
detailed analysis of the reference spectra and standardized protocols, aims to empower
researchers to confidently identify and utilize this important chemical compound in their work.
The provided data and interpretations serve as a reliable benchmark, fostering scientific rigor
and accelerating progress in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Reference Spectra of
Methyl 2-hydroxy-5-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350969#methyl-2-hydroxy-5-methoxybenzoate-
reference-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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